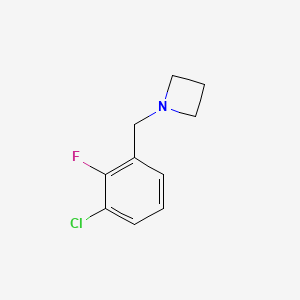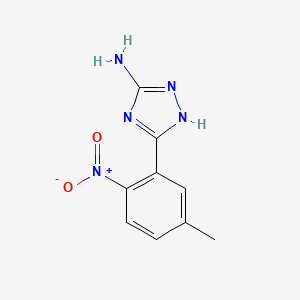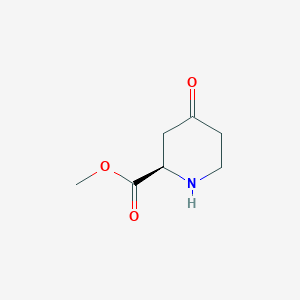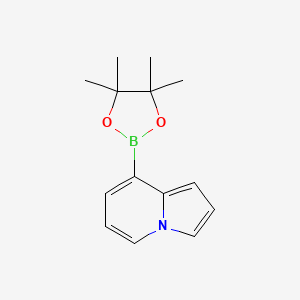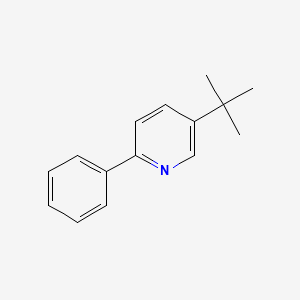
5-(tert-Butyl)-2-phenylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(tert-Butyl)-2-phenylpyridine is an organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom. The tert-butyl group and phenyl group attached to the pyridine ring confer unique chemical properties to this compound, making it of interest in various fields of research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(tert-Butyl)-2-phenylpyridine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromopyridine and tert-butylbenzene.
Grignard Reaction: A Grignard reagent is prepared by reacting tert-butylbenzene with magnesium in the presence of anhydrous ether. This forms tert-butylmagnesium bromide.
Coupling Reaction: The Grignard reagent is then reacted with 2-bromopyridine under controlled conditions to form this compound. This reaction typically requires a catalyst such as palladium and is carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as:
Flow Chemistry: Continuous flow reactors can be used to optimize reaction conditions and improve yield.
Catalytic Processes: Advanced catalytic systems, including heterogeneous catalysts, can enhance reaction efficiency and selectivity.
化学反応の分析
Types of Reactions
5-(tert-Butyl)-2-phenylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Substituted phenylpyridines.
科学的研究の応用
5-(tert-Butyl)-2-phenylpyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of pyridine derivatives with biological targets.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 5-(tert-Butyl)-2-phenylpyridine involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, influencing their activity.
Pathways: It may modulate signaling pathways, leading to changes in cellular processes such as gene expression, metabolism, and cell proliferation.
類似化合物との比較
Similar Compounds
2-Phenylpyridine: Lacks the tert-butyl group, resulting in different chemical properties and reactivity.
5-tert-Butyl-2-hydroxy-1,3-phenylene-bis(phenylmethanone): Contains additional functional groups, leading to distinct applications and reactivity.
Uniqueness
5-(tert-Butyl)-2-phenylpyridine is unique due to the presence of both the tert-butyl and phenyl groups, which confer specific steric and electronic effects. These effects influence its reactivity and interactions with other molecules, making it valuable in various research and industrial applications.
特性
分子式 |
C15H17N |
|---|---|
分子量 |
211.30 g/mol |
IUPAC名 |
5-tert-butyl-2-phenylpyridine |
InChI |
InChI=1S/C15H17N/c1-15(2,3)13-9-10-14(16-11-13)12-7-5-4-6-8-12/h4-11H,1-3H3 |
InChIキー |
NVWKNAHSBCFIJJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CN=C(C=C1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



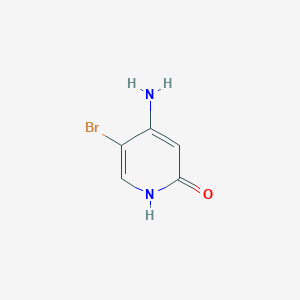
![2,8-Dimethyl-4h-benzo[d][1,3]oxazin-4-one](/img/structure/B13671183.png)
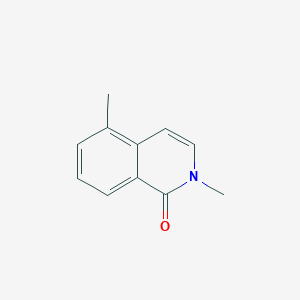
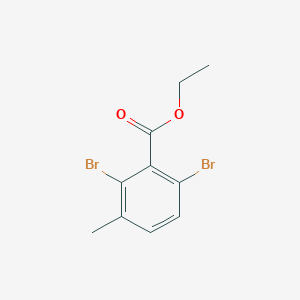
![Ethyl 4,6-Dichloro-1H-imidazo[4,5-c]pyridine-2-carboxylate](/img/structure/B13671210.png)
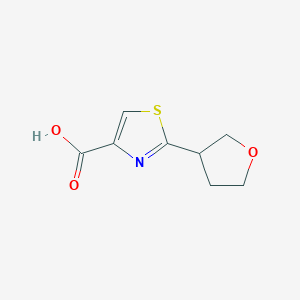
![7-Bromo-2-chlorothiazolo[4,5-c]pyridine](/img/structure/B13671217.png)
